molecular formula C14H7Br2F B13040049 9,10-Dibromo-2-fluoroanthracene

9,10-Dibromo-2-fluoroanthracene

Cat. No.: B13040049
M. Wt: 354.01 g/mol
InChI Key: RWOOWSACFPOUJD-UHFFFAOYSA-N
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Description

9,10-Dibromo-2-fluoroanthracene is an organic compound that belongs to the class of anthracenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of two bromine atoms and one fluorine atom substituted on the anthracene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dibromo-2-fluoroanthracene typically involves the bromination and fluorination of anthracene. One common method is the bromination of anthracene at the 9 and 10 positions using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting 9,10-dibromoanthracene is then subjected to fluorination using a fluorinating agent like silver fluoride or potassium fluoride under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity anthracene and bromine, followed by fluorination in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

9,10-Dibromo-2-fluoroanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Grignard reagents, organolithium compounds, catalysts like palladium or nickel.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Zinc in acetic acid, catalytic hydrogenation

Major Products Formed

Scientific Research Applications

9,10-Dibromo-2-fluoroanthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Dibromo-2-fluoroanthracene involves its interaction with molecular targets through its bromine and fluorine substituents. These substituents can participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition, leading to the formation of new compounds. The compound’s electroluminescent properties are attributed to its ability to emit light when excited by an external energy source .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Dibromo-2-fluoroanthracene is unique due to the presence of both bromine and fluorine atoms, which provide a balance of reactivity and stability. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C14H7Br2F

Molecular Weight

354.01 g/mol

IUPAC Name

9,10-dibromo-2-fluoroanthracene

InChI

InChI=1S/C14H7Br2F/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(17)5-6-11(12)13/h1-7H

InChI Key

RWOOWSACFPOUJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)F)Br

Origin of Product

United States

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